2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride
Description
Properties
IUPAC Name |
2-[3-(aminomethyl)phenoxy]butanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-2-10(8-13)14-11-5-3-4-9(6-11)7-12;/h3-6,10H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCDUPPQOVMCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)OC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride typically involves the reaction of 3-(aminomethyl)phenol with butanenitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve optimal yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anticancer Properties
Research indicates that compounds similar to 2-[3-(aminomethyl)phenoxy]butanenitrile hydrochloride may exhibit anticancer properties by modulating protein kinases involved in tumor growth and maintenance. For instance, the inhibition of Janus kinases (JAKs), which are implicated in various cancers, has been a focal point for drug development. This compound may serve as a lead structure for developing JAK inhibitors, which could be beneficial in treating cancers such as leukemia and prostate cancer .
1.2. Treatment of Autoimmune Disorders
The compound's ability to modulate immune responses makes it a candidate for treating autoimmune disorders. By inhibiting JAK activity, it may help alleviate conditions like psoriasis and rheumatoid arthritis, where dysregulated immune responses play a critical role . The modulation of immune pathways could lead to new therapeutic strategies for managing these chronic diseases.
Biochemical Applications
2.1. Enzyme Inhibition Studies
The compound can be utilized in enzyme inhibition assays to study its effects on various biochemical pathways. Its structure allows it to interact with specific enzymes involved in cell signaling and proliferation, making it a valuable tool for understanding the biochemical mechanisms underlying diseases .
2.2. Research Chemical for Laboratory Studies
As a research chemical, this compound is used in laboratory settings to explore its pharmacological properties and interactions with biological systems. It serves as a model compound for synthesizing derivatives with enhanced potency or selectivity against specific biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Group and Pharmacological Profile
The compound shares key structural elements with beta-blockers and adrenergic ligands (Table 1). For example:
- Betaxolol Hydrochloride (): Contains a phenoxy-propanolamine scaffold with an isopropylamino group. Both compounds utilize hydrochloride salts for improved bioavailability, but betaxolol’s propanolamine chain and beta-1 selectivity contrast with the nitrile-terminated butane chain in the target compound .
- (±)-CGP 12,177 (): A benzimidazolone derivative with a tert-butylamino group. Unlike the target compound, CGP 12,177 lacks a nitrile group but shares phenoxy and amino motifs, contributing to its beta-adrenergic antagonism .
Table 1: Structural and Functional Comparison
Physicochemical and Analytical Properties
- Solubility and Stability: The hydrochloride salt improves aqueous solubility, a feature shared with Betaxolol HCl and (±)-propranolol HCl (). Nitriles, however, may introduce metabolic stability concerns compared to ester or amide groups in analogs like the diphenylacetamide derivatives () .
- Analytical Identification : Like Betaxolol HCl, the target compound could be characterized via infrared spectroscopy (IR) and HPLC retention time matching, as described in pharmacopeial standards .
Research Implications and Gaps
While the target compound’s nitrile group offers unique reactivity, its pharmacological profile remains underexplored compared to well-studied beta-blockers (e.g., Betaxolol) or adrenergic ligands (e.g., CGP 12,177). Further studies should evaluate receptor binding affinity, metabolic pathways, and toxicity relative to these analogs.
Biological Activity
2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with specific molecular targets, leading to significant biological activities.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula: CHClNO
- Molecular Weight: 229.72 g/mol
- CAS Number: 1306603-71-3
The biological activity of this compound is primarily attributed to its ability to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of use, but some general mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation: It can interact with receptors, potentially affecting signal transduction processes.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Anti-inflammatory Activity: The compound has shown potential in reducing inflammation in various biological models.
- Antioxidant Properties: It may help mitigate oxidative stress by scavenging free radicals.
- Cytoprotective Effects: Preliminary studies suggest that it can protect cells from damage induced by harmful stimuli.
Case Studies and Research Findings
- Study on Neutrophil Recovery Post-BMT:
- Wound Healing Model:
- Enzyme Interaction Studies:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 2-[3-(Aminomethyl)phenoxy]propanenitrile | Similar aminomethyl group but different backbone | Less effective in enzyme inhibition |
| 2-[3-(Aminomethyl)phenoxy]ethanenitrile | Shorter carbon chain compared to butanenitrile | Lower solubility and bioavailability |
| 2-[3-(Aminomethyl)phenoxy]pentanenitrile | Longer carbon chain | Increased lipophilicity |
Applications in Research and Industry
The compound has several notable applications across different fields:
- Medicinal Chemistry: Investigated for its potential as a drug candidate due to its biological activities.
- Biochemical Research: Used as a tool compound to study enzyme kinetics and receptor interactions.
- Industrial Uses: Employed in synthesizing specialty chemicals and materials due to its unique chemical properties.
Q & A
Basic Question: What spectroscopic techniques are most effective for confirming the molecular structure of 2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride?
Answer:
To confirm the molecular structure, employ a combination of:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the aromatic protons, aminomethyl group (-CHNH), and nitrile (-CN) signals. For example, the nitrile group typically appears as a singlet at ~110–120 ppm in -NMR .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the molecular formula.
- Infrared (IR) Spectroscopy: Confirm the presence of functional groups like nitrile (~2240 cm) and aromatic C-O-C stretching (~1250 cm) .
Advanced Question: How can researchers resolve contradictions in reaction yields during the synthesis of this compound under varying catalytic conditions?
Answer:
Discrepancies in yields often arise from differences in catalyst selection, solvent polarity, or reaction temperature. Methodological steps include:
- Design of Experiments (DoE): Use factorial design to test variables like catalyst type (e.g., Pd/C vs. PtO), solvent (polar aprotic vs. ethers), and temperature (25°C vs. 60°C).
- Kinetic Analysis: Monitor reaction progress via HPLC or TLC to identify optimal reaction times and byproduct formation .
- Purification Optimization: Compare column chromatography (silica gel) vs. recrystallization (using ethanol/water mixtures) to assess purity and yield trade-offs .
Basic Question: What are the recommended storage conditions to mitigate hygroscopic degradation of this compound?
Answer:
- Storage Environment: Keep in airtight containers under inert gas (e.g., argon or nitrogen) at –20°C to minimize hydrolysis of the nitrile group.
- Desiccants: Use molecular sieves (3Å) or silica gel within the container to absorb residual moisture .
- Monitoring: Periodically test purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation products .
Advanced Question: How can researchers design in vitro assays to study the compound’s interaction with enzymatic targets?
Answer:
- Target Selection: Prioritize enzymes with known nitrile or aminomethyl-binding pockets (e.g., serine hydrolases or cytochrome P450 isoforms).
- Assay Conditions:
- Use pH 7.4 buffer (PBS or Tris-HCl) and 37°C incubation.
- Monitor enzyme activity via fluorogenic substrates or LC-MS-based metabolite detection.
- Control Experiments: Include competitive inhibitors (e.g., boronic acid derivatives ) to validate binding specificity.
Basic Question: What HPLC parameters are optimal for assessing the purity of this compound?
Answer:
Advanced Question: How to address discrepancies in toxicity data between in vitro and in vivo studies involving this compound?
Answer:
- Metabolic Profiling: Compare liver microsomal stability (e.g., rat S9 fractions) to identify reactive metabolites (e.g., cyanide release from nitrile hydrolysis).
- Dose-Response Analysis: Use Hill slope modeling to differentiate acute cytotoxicity (high-dose) vs. target-mediated effects (low-dose).
- Species-Specific Factors: Test in multiple animal models (e.g., murine vs. zebrafish) to account for metabolic differences .
Basic Question: What are the critical steps for synthesizing this compound with high enantiomeric purity?
Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during the coupling of the phenoxy and aminomethyl groups.
- Asymmetric Catalysis: Employ Pd-catalyzed Buchwald-Hartwig amination with BINAP ligands to control stereochemistry.
- Purification: Chiral HPLC (e.g., CHIRALPAK® IA column) to isolate enantiomers .
Advanced Question: How to develop a stability-indicating method for quantifying degradation products under accelerated storage conditions?
Answer:
- Forced Degradation: Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolysis to carboxylic acid or oxidation of the aminomethyl group).
- Validation: Assess method specificity, linearity (R > 0.99), and LOQ (<0.1%) per ICH Q2(R1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
